2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide
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Overview
Description
2-{[2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}-N-(2-furylmethyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4S and its molecular weight is 471.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The formation and X-ray structure determination of heterocyclic derivatives, including those related to pyrimidines and pyrimidinones, showcase the diversity of synthetic approaches and the importance of structural analysis in understanding compound properties. For example, the synthesis of heterocyclic derivatives such as N-(2-dimethylamino-4-oxo-7,8-diphenyl-4,6-dihydropyrrolo[l,2-a]pyrimidin-6-ylidene)acetamide highlights the intricate reactions and structural elucidation techniques like X-ray analysis used in developing new compounds (Banfield, Fallon, & Gatehouse, 1987).
Biological Activity
Research on the antimicrobial and anti-inflammatory properties of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds indicates the potential of these heterocyclic compounds in developing new therapeutic agents. For example, compounds showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities illustrate the potential of these molecules in medical research and drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticonvulsant Agents
The synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents represent another area of application. These studies indicate the potential for heterocyclic compounds in addressing neurological conditions, showcasing the importance of synthetic chemistry in drug discovery and the development of new treatments for seizures (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Mechanism of Action
Target of Action
It’s worth noting that pyrimido[4,5-d]pyrimidine derivatives, which this compound is a part of, have been known to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Mode of Action
The synthesis of similar pyrimido[4,5-d]pyrimidine derivatives involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of nh4oac . This process results in the formation of pyrimido[4,5-d]pyrimidines with alkyl, aryl, and hetaryl substituents in positions 2 and 7 .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Similar compounds have been known to exhibit a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)13-7-3-4-8-14(13)22)32-11-15(28)23-10-12-6-5-9-31-12/h3-9H,10-11H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOBPFOLLXMZMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC(=O)NCC4=CC=CO4)C(=O)N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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